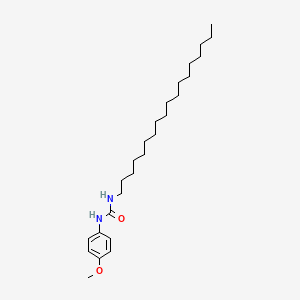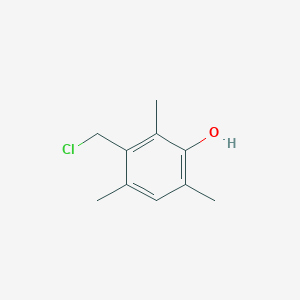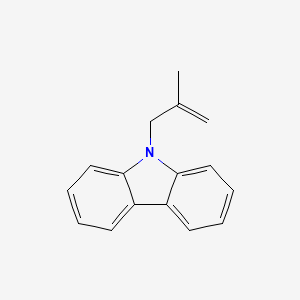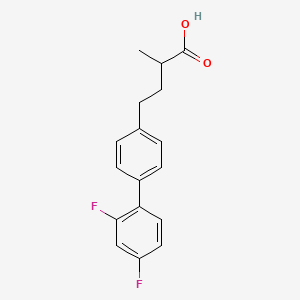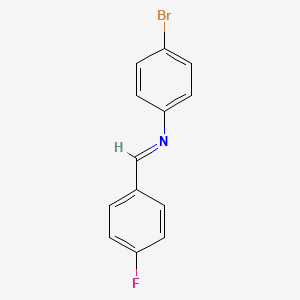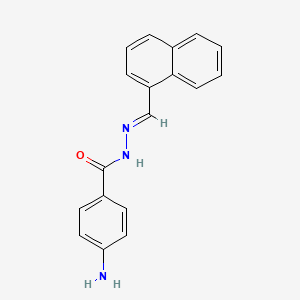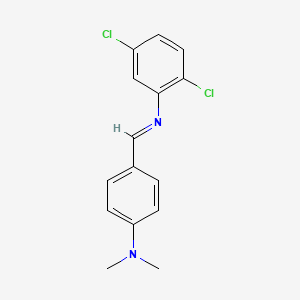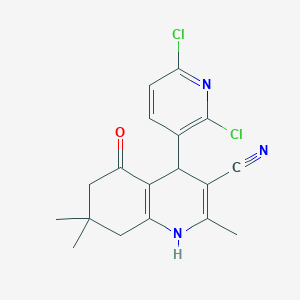
2-(2,3-Dimethoxybenzylidene)-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethoxybenzylidene)-1-tetralone is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a tetralone core structure substituted with a 2,3-dimethoxybenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethoxybenzylidene)-1-tetralone typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-tetralone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dimethoxybenzylidene)-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethoxybenzylidene)-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
- N’-(2,3-Dimethoxybenzylidene)tetradecanohydrazide
- N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane
Comparison: Compared to similar compounds, 2-(2,3-Dimethoxybenzylidene)-1-tetralone is unique due to its specific structural features and the presence of the tetralone coreFor example, while N,N′-Bis(2,3-Dimethoxybenzylidene)-1,2-Diaminoethane is primarily studied for its coordination chemistry, this compound has broader applications in both biological and industrial fields .
Propriétés
Numéro CAS |
101480-19-7 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-9-5-7-15(19(17)22-2)12-14-11-10-13-6-3-4-8-16(13)18(14)20/h3-9,12H,10-11H2,1-2H3/b14-12- |
Clé InChI |
ZOFLFTGJLVVSTA-OWBHPGMISA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C\2/CCC3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=CC(=C1OC)C=C2CCC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


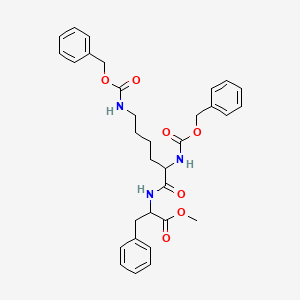
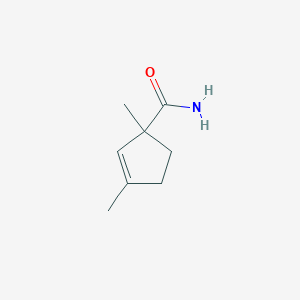
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)
